4-Nitroso-1-piperazinecarboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroso-1-piperazinecarboxamidine is a chemical compound characterized by the presence of a nitroso group attached to a piperazine ring, which is further substituted with a carboxamidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroso-1-piperazinecarboxamidine typically involves the nitrosation of piperazine derivatives. One common method is the reaction of piperazine with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitroso compound without over-oxidation or side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solid-phase synthesis and purification techniques can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitroso-1-piperazinecarboxamidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitroso-1-piperazinecarboxamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Nitroso-1-piperazinecarboxamidine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
4-Nitroso-1-piperazinecarboxamidine can be compared with other nitroso compounds and piperazine derivatives:
Similar Compounds: this compound shares similarities with compounds like 4-nitroso-1-piperazinecarboxamide and 4-nitroso-1-piperazinecarboxylate.
Eigenschaften
CAS-Nummer |
85063-95-2 |
---|---|
Molekularformel |
C5H11N5O |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-nitrosopiperazine-1-carboximidamide |
InChI |
InChI=1S/C5H11N5O/c6-5(7)9-1-3-10(8-11)4-2-9/h1-4H2,(H3,6,7) |
InChI-Schlüssel |
NZDNCUZGYRSVHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=N)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.